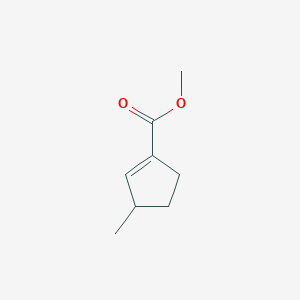
Methyl 3-methylcyclopentene-1-carboxylate
描述
Methyl 3-methylcyclopentene-1-carboxylate is an organic compound that belongs to the class of cyclopentene carboxylates. It is a colorless liquid that is widely used in various scientific research applications. The compound is synthesized through a multistep process that involves several chemical reactions.
作用机制
The mechanism of action of methyl 3-methylcyclopentene-1-carboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes that are involved in the biosynthesis of important cellular components. The compound is also believed to have antimicrobial and antitumor properties.
生化和生理效应
The biochemical and physiological effects of methyl 3-methylcyclopentene-1-carboxylate are largely unknown. However, studies have shown that the compound has antimicrobial and antitumor properties. It has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to inhibit the growth of certain cancer cells.
实验室实验的优点和局限性
One of the advantages of using methyl 3-methylcyclopentene-1-carboxylate in lab experiments is its versatility. The compound can be used as a reagent in various organic synthesis reactions and as a building block for the synthesis of other compounds. Another advantage is its relatively low cost compared to other reagents. However, one of the limitations is its toxicity. The compound is toxic and should be handled with care.
未来方向
There are several future directions for the research on methyl 3-methylcyclopentene-1-carboxylate. One direction is to further investigate its mechanism of action. Another direction is to explore its potential as an antimicrobial and antitumor agent. The compound could also be used in the synthesis of new pharmaceuticals and natural products. Additionally, research could be conducted on the development of new synthesis methods for the compound that are more efficient and environmentally friendly.
Conclusion:
Methyl 3-methylcyclopentene-1-carboxylate is a versatile compound that is widely used in various scientific research applications. Its synthesis method involves several chemical reactions, and it has been shown to have antimicrobial and antitumor properties. The compound has advantages and limitations for lab experiments, and there are several future directions for research on its mechanism of action, potential as an antimicrobial and antitumor agent, and synthesis methods.
科学研究应用
Methyl 3-methylcyclopentene-1-carboxylate is widely used in various scientific research applications. It is used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. The compound is also used in the synthesis of natural products and pharmaceuticals. It is used in the synthesis of biologically active compounds such as antitumor agents, antifungal agents, and antiviral agents.
属性
CAS 编号 |
114614-92-5 |
|---|---|
产品名称 |
Methyl 3-methylcyclopentene-1-carboxylate |
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC 名称 |
methyl 3-methylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-6-3-4-7(5-6)8(9)10-2/h5-6H,3-4H2,1-2H3 |
InChI 键 |
MGQAYMJJBRADGQ-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C1)C(=O)OC |
规范 SMILES |
CC1CCC(=C1)C(=O)OC |
同义词 |
1-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

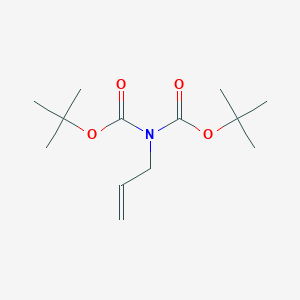
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
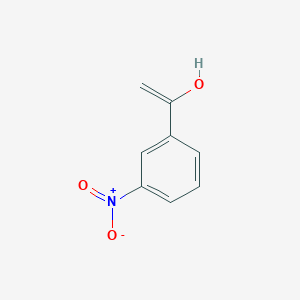
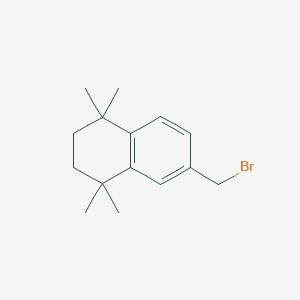
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)
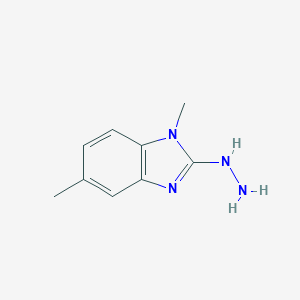
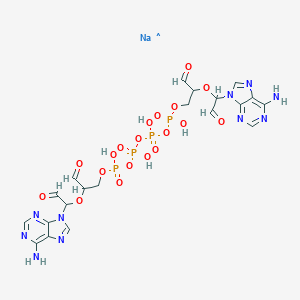
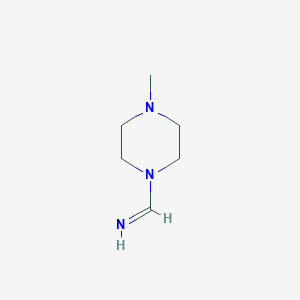
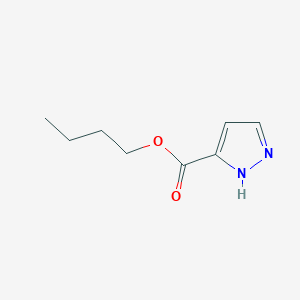
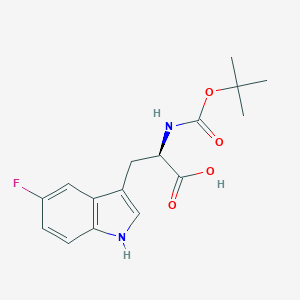
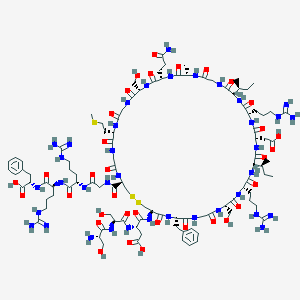
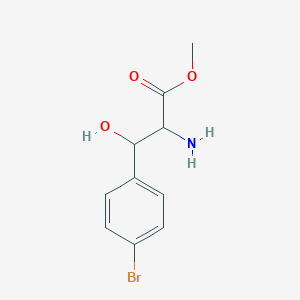
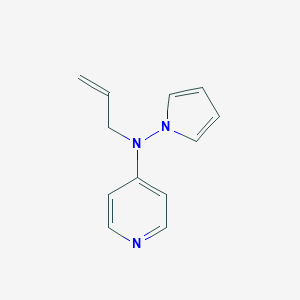
![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)